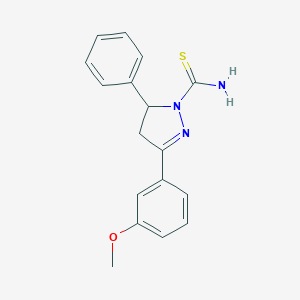![molecular formula C16H13N3OS2 B276204 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one](/img/structure/B276204.png)
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that the compound may have neuroprotective effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been found to have interesting biochemical and physiological effects. It has been shown to have activity against certain cancer cell lines, including breast cancer and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been found to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one in lab experiments include its potential activity against certain cancer cell lines and its neuroprotective effects in the treatment of Alzheimer's disease. However, the limitations of using this compound in lab experiments include its low yield in synthesis and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one. One direction is to further investigate its mechanism of action in order to better understand its potential applications in drug discovery. Another direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, future studies could focus on improving the synthesis method in order to increase the yield of the compound.
Métodos De Síntesis
The synthesis of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been reported in the literature using different methods. One method involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyrimidine-5-thiol in the presence of potassium carbonate. Another method involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyrimidine-5-thiol in the presence of sodium hydride. The yield of the compound in both methods is reported to be around 50%.
Aplicaciones Científicas De Investigación
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it a potential candidate for use in drug discovery. It has been shown to have activity against certain cancer cell lines and has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Nombre del producto |
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one |
|---|---|
Fórmula molecular |
C16H13N3OS2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one |
InChI |
InChI=1S/C16H13N3OS2/c1-9-3-5-11(6-4-9)13-7-12-14(22-13)15(20)19-16(17-12)21-8-10(2)18-19/h3-7H,8H2,1-2H3 |
Clave InChI |
MGBJOUCRQJAYIX-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1 |
SMILES canónico |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)





![4,6-dimethyl-2-[(5-methyl-2-furyl)methylene]thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276142.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276145.png)